(S)-VQW-765

Description

Properties

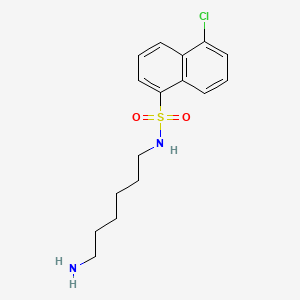

IUPAC Name |

N-(6-aminohexyl)-5-chloronaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O2S/c17-15-9-5-8-14-13(15)7-6-10-16(14)22(20,21)19-12-4-2-1-3-11-18/h5-10,19H,1-4,11-12,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEHCMNLNCJQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61714-27-0 (mono-hydrochloride) | |

| Record name | W 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065595906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80984172 | |

| Record name | N-(6-Aminohexyl)-5-chloronaphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65595-90-6 | |

| Record name | N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65595-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | W 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065595906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Aminohexyl)-5-chloronaphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-VQW-765: A Technical Guide to its Mechanism of Action as a Selective α7 Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-VQW-765, also known as AQW-051, is a selective partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) under investigation for the treatment of social anxiety disorder and performance anxiety.[[“]][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the α7-nAChR, the subsequent intracellular signaling cascades, and the preclinical and clinical evidence supporting its therapeutic potential. The document includes a compilation of quantitative pharmacological data, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Selective α7-nAChR Agonism

This compound exerts its pharmacological effects by binding to and activating the α7-nAChR, a ligand-gated ion channel highly expressed in brain regions implicated in cognition and anxiety, such as the hippocampus.[4][5] As a partial agonist, this compound enhances the activity of the α7-nAChR, which is a homopentameric assembly of the alpha 7 subtype.[[“]][2][3] Notably, the binding affinity of this compound for the α7 receptor is significantly higher than that of the endogenous ligand, acetylcholine, and nicotine, making it a potent and specific modulator.[[“]][2]

Quantitative Pharmacological Data

The interaction of this compound with the human α7-nAChR has been characterized by in vitro assays, providing key quantitative metrics for its binding affinity and functional potency.

| Parameter | Value | Description | Source |

| pKD | 7.56 | A measure of the binding affinity of this compound to the recombinantly expressed human α7-nAChR. | [6] |

| pEC50 | 7.41 | The molar concentration of this compound that produces 50% of the maximum possible response in a calcium transient assay using GH3-ha7-22 cells recombinantly expressing the human α7-nAChR. | [6] |

Signaling Pathways and Cellular Effects

Activation of the α7-nAChR by this compound initiates a cascade of intracellular events, primarily driven by an influx of calcium ions (Ca²⁺). This initial signal is then amplified and transduced through various downstream signaling pathways, ultimately leading to changes in neuronal excitability, synaptic plasticity, and gene expression.

α7-nAChR Signaling Cascade

The binding of this compound to the α7-nAChR opens the ion channel, which is highly permeable to Ca²⁺.[7] This leads to a rapid increase in intracellular calcium concentrations, which in turn activates several downstream signaling molecules, including:

-

Extracellular signal-regulated kinase (ERK): A key protein in the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for synaptic plasticity and memory formation.[8]

-

cAMP response element-binding protein (CREB): A transcription factor that plays a vital role in neuronal survival, synaptic plasticity, and long-term memory.[8]

The activation of these pathways is thought to underlie the pro-cognitive and anxiolytic effects of this compound.

Experimental Protocols

The pharmacological profile of this compound has been established through a series of in vitro and in vivo experiments. This section provides an overview of the methodologies employed in these key studies.

In Vitro Assays

This assay is used to determine the binding affinity of this compound to the α7-nAChR.

-

Objective: To quantify the binding affinity (KD) of this compound for the human α7-nAChR.

-

Methodology:

-

Membrane Preparation: Membranes from cells recombinantly expressing the human α7-nAChR are prepared.

-

Radioligand: [¹²⁵I]-α-bungarotoxin, a high-affinity antagonist for the α7-nAChR, is used as the radioligand.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The KD is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

References

- 1. consensus.app [consensus.app]

- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. geriatri.dergisi.org [geriatri.dergisi.org]

- 4. Hippocampal α7 nicotinic ACh receptors contribute to modulation of depression‐like behaviour in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

(S)-VQW-765: A Comprehensive Technical Guide to its α7 Nicotinic Acetylcholine Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-VQW-765, also known as AQW-051, is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1] This receptor is a ligand-gated ion channel widely expressed in the central nervous system and implicated in various cognitive processes.[1] As a modulator of this key therapeutic target, this compound has garnered significant interest for its potential in treating cognitive deficits associated with neurological and psychiatric disorders. This technical guide provides an in-depth overview of the binding affinity of this compound for the α7-nAChR, detailing the quantitative data, experimental methodologies, and associated signaling pathways.

Quantitative Data Presentation

The binding and functional characteristics of this compound have been determined through rigorous in vitro pharmacological studies. The key quantitative metrics are summarized in the table below for clear comparison.

| Parameter | Value | Description | Receptor Type | Cell Line |

| pKD | 7.56 | The negative logarithm of the dissociation constant (KD), indicating high binding affinity. | Recombinantly expressed human α7-nAChR | Not specified in primary literature |

| pEC50 | 7.41 | The negative logarithm of the half-maximal effective concentration, indicating potent functional activity. | Recombinantly expressed human α7-nAChR | GH3-ha7-22 cells |

Experimental Protocols

The determination of the binding affinity and functional potency of this compound involves two primary experimental procedures: a radioligand binding assay and a calcium influx functional assay.

Radioligand Binding Assay for α7-nAChR

This assay quantifies the direct interaction of this compound with the α7-nAChR using a competitive binding format with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki or KD) of this compound for the human α7-nAChR.

Materials:

-

Test Compound: this compound

-

Radioligand: [125I]-α-bungarotoxin ([125I]-α-BTX), a high-affinity antagonist for the α7-nAChR.[1]

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the human α7-nAChR (e.g., SH-SY5Y cells).[2]

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.[2]

-

Non-specific Binding Control: A high concentration of a known α7-nAChR ligand (e.g., nicotine (B1678760) or unlabeled α-bungarotoxin).[2]

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter: For detecting radioactivity.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the human α7-nAChR to confluency.

-

Harvest the cells and wash with ice-cold PBS.

-

Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membranes to the assay buffer.

-

Add increasing concentrations of the test compound, this compound.

-

Add a fixed, low concentration of the radioligand, [125I]-α-BTX.

-

To determine non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a saturating concentration of the non-specific binding control.

-

Incubate the plate, typically for 60-120 minutes at room temperature or 37°C, to allow the binding to reach equilibrium.[2][3]

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This traps the cell membranes with the bound radioligand on the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Detection and Data Analysis:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Calcium Influx Functional Assay

This cell-based assay measures the functional consequence of this compound binding to the α7-nAChR, which is the influx of calcium ions into the cell.

Objective: To determine the potency (EC50) and efficacy of this compound as a partial agonist at the human α7-nAChR.

Materials:

-

Test Compound: this compound

-

Cell Line: A cell line recombinantly expressing the human α7-nAChR, such as GH3-ha7-22 cells.

-

Fluorescent Calcium Indicator: A calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., a FlexStation).[4]

Protocol:

-

Cell Preparation:

-

Plate the α7-nAChR expressing cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere and grow.

-

-

Dye Loading:

-

Prepare a loading solution containing the fluorescent calcium indicator in the assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate for a specific duration (e.g., 60 minutes) at 37°C to allow the dye to enter the cells.

-

-

Compound Addition and Signal Detection:

-

Place the cell plate into the fluorescence plate reader.

-

The instrument will first measure the baseline fluorescence.

-

The integrated liquid handler will then add varying concentrations of this compound to the wells.

-

The instrument will continuously monitor the change in fluorescence over time, which corresponds to the influx of calcium into the cells upon receptor activation.

-

-

Data Analysis:

-

The change in fluorescence is typically measured as the peak fluorescence intensity or the area under the curve.

-

Plot the fluorescence response as a function of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

-

The efficacy of this compound as a partial agonist is determined by comparing its maximal response to that of a full agonist for the α7-nAChR.

-

Mandatory Visualizations

Signaling Pathways

Activation of the α7-nAChR by an agonist like this compound initiates a cascade of intracellular events. The primary event is the influx of calcium, which then acts as a second messenger to modulate various downstream signaling pathways. As a partial agonist, this compound may also induce a desensitized state of the receptor that can still participate in certain signaling pathways.

Caption: Signaling pathways activated by this compound binding to the α7-nAChR.

Experimental Workflow

The characterization of a novel α7-nAChR agonist like this compound follows a logical progression from initial binding studies to functional and in vivo assessments.

Caption: Experimental workflow for the characterization of this compound.

References

(S)-VQW-765: A Technical Whitepaper on a Novel α7-nAChR Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-VQW-765, also known as AQW-051, is a selective and orally active partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2][3] This receptor is a key target in the central nervous system for therapeutic intervention in a range of neurological and psychiatric disorders due to its role in cognitive processes and inflammation.[4][5][6] This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its binding affinity, functional potency and efficacy, and the experimental methodologies used for its characterization. Furthermore, it outlines the key signaling pathways modulated by the activation of α7-nAChR.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for this compound, demonstrating its high affinity and partial agonist activity at the human α7-nAChR.

Table 1: Binding Affinity of this compound for Human α7-nAChR

| Parameter | Value | Cell Line | Radioligand | Reference |

| pKD | 7.56 ± 0.04 | SH-SY5Y cells expressing human α7-nAChR | [125I]-α-Bungarotoxin | [7] |

Table 2: Functional Potency and Efficacy of this compound in a Calcium Influx Assay

| Receptor | pEC50 ± SEM | Emax ± SEM (% of Epibatidine) | Cell Line | Reference |

| Human α7-nAChR | 7.41 ± 0.09 | 73% ± 4.1% | GH3 cells expressing human α7-nAChR | [7] |

| Rat α7-nAChR | 7.24 ± 0.1 | 68% ± 4% | GH3 cells expressing rat α7-nAChR | [7] |

Table 3: Functional Efficacy of this compound in Electrophysiological Recordings

| Parameter | Value | Expression System | Reference |

| EC50 | 7.5 µM | Xenopus oocytes expressing human α7-nAChR | [7] |

| Emax | 75% of maximal Acetylcholine response | Xenopus oocytes expressing human α7-nAChR | [7] |

Table 4: Selectivity of this compound for Other Nicotinic Receptor Subtypes and 5-HT3 Receptors

| Receptor | pIC50 ± SEM (Antagonist Activity) | Selectivity vs. Human α7-nAChR (fold) | Assay | Reference |

| Human α1β1γδ | 4.97 ± 0.05 | ~274 | Calcium Influx | [7] |

| Human α4β2 | 5.40 ± 0.07 | ~101 | Calcium Influx | [7] |

| Human α3β4 | 5.28 ± 0.08 | ~144 | Calcium Influx | [7] |

| Murine 5-HT3 | 4.72 ± 0.09 | ~488 | Calcium Influx | [7] |

This compound did not exhibit agonist activity at these receptors up to a concentration of 100 µM.[7]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the human α7-nAChR.

Cell Line: SH-SY5Y human neuroblastoma cells stably expressing the human α7-nAChR.[7]

Radioligand: [125I]-α-Bungarotoxin ([125I]-α-BTX), a high-affinity antagonist for the α7-nAChR.[7]

Procedure:

-

Cell Preparation: Membranes from SH-SY5Y-ha7 cells are prepared.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 1.5 mM MgCl₂, and 5 mM EDTA, is used.[8]

-

Incubation: Cell membranes are incubated with a fixed concentration of [125I]-α-BTX and varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 1 µM α-bungarotoxin).[8] The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation. The pKD is the negative logarithm of the KD value.

Calcium Influx Assay

Objective: To assess the functional potency and efficacy of this compound as a partial agonist at the α7-nAChR.

Cell Line: GH3 rat pituitary cells stably expressing the human α7-nAChR (GH3-ha7-22).[7][9]

Methodology: Fluorescence-based assay using a calcium-sensitive dye.[10]

Procedure:

-

Cell Plating: GH3-ha7-22 cells are seeded into 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound are added to the wells. A full agonist (e.g., epibatidine) is used as a positive control.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).[8]

-

Data Analysis: The concentration-response curves are generated, and the pEC50 (a measure of potency) and Emax (a measure of efficacy relative to the full agonist) are calculated.

Electrophysiology in Xenopus Oocytes

Objective: To further characterize the partial agonist activity of this compound by directly measuring ion channel function.

Expression System: Xenopus laevis oocytes injected with mRNA encoding the human α7-nAChR.[7]

Technique: Two-electrode voltage-clamp recording.

Procedure:

-

Oocyte Preparation and Injection: Oocytes are harvested and injected with human α7-nAChR mRNA.

-

Voltage Clamping: Oocytes are voltage-clamped at a holding potential of -70 mV.[7]

-

Compound Application: this compound is applied to the oocyte via bath perfusion at various concentrations. Acetylcholine is used as the reference full agonist.

-

Current Measurement: The inward currents generated by the activation of the α7-nAChR are recorded.

-

Data Analysis: Peak current amplitudes are measured to construct concentration-response curves, from which the EC50 and the maximal response relative to acetylcholine are determined.[7]

Signaling Pathways and Visualizations

Activation of the α7-nAChR by an agonist like this compound initiates a cascade of intracellular signaling events, primarily driven by the receptor's high permeability to calcium ions.[11]

Canonical Ionotropic Signaling Pathway

The primary and most rapid signaling event following α7-nAChR activation is the influx of cations, predominantly Ca2+.[11] This leads to membrane depolarization and can trigger the opening of voltage-gated calcium channels (VGCCs), further amplifying the intracellular calcium signal.[12]

Caption: Canonical ionotropic signaling pathway of α7-nAChR activation.

Metabotropic and Downstream Signaling Cascades

Beyond direct ion flux, α7-nAChR activation engages various metabotropic signaling pathways that influence cellular processes such as inflammation, apoptosis, and synaptic plasticity.[13][14] These pathways are often initiated by the increase in intracellular calcium.

Caption: Key downstream signaling pathways modulated by α7-nAChR activation.

Conclusion

This compound is a potent and selective partial agonist of the α7-nAChR with a well-defined in vitro pharmacological profile. Its ability to modulate α7-nAChR activity, and consequently influence key intracellular signaling pathways, underscores its therapeutic potential for neurological and psychiatric conditions. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on α7-nAChR modulators. Further clinical investigations are ongoing to fully elucidate the therapeutic utility of this compound.[15][16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.cn [glpbio.cn]

- 4. AQW051, a novel, potent and selective α7 nicotinic ACh receptor partial agonist: pharmacological characterization and phase I evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AQW051, a novel, potent and selective nicotinic acetylcholine receptor α7 partial agonist: Pharmacological characterisation and Phase I evaluation in healthy subjects - OAK Open Access Archive [oak.novartis.com]

- 6. researchgate.net [researchgate.net]

- 7. AQW051, a novel, potent and selective α7 nicotinic ACh receptor partial agonist: pharmacological characterization and phase I evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. Coupling of human nicotinic acetylcholine receptors alpha 7 to calcium channels in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Acetylcholine regulation of GnRH neuronal activity: A circuit in the medial septum [frontiersin.org]

- 13. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 15. researchgate.net [researchgate.net]

- 16. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

(S)-VQW-765: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-VQW-765, also known as (S)-AQW-051, is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), a ligand-gated ion channel with significant implications in cognitive function and neurological disorders.[1][2] This technical guide provides a comprehensive overview of the known and potential downstream signaling pathways activated by this compound. The document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the signaling cascades and experimental workflows to facilitate a deeper understanding of its mechanism of action. While direct experimental evidence for this compound's modulation of all discussed pathways is not yet available, this guide extrapolates its likely effects based on its confirmed activity as an α7-nAChR agonist and the well-established signaling cascades associated with this receptor.

Introduction to this compound and the α7 Nicotinic Acetylcholine Receptor

This compound is an orally active small molecule that demonstrates high affinity and selectivity for the α7-nAChR.[1][2] The α7-nAChR is a homopentameric receptor composed of five α7 subunits and functions as both an ionotropic and metabotropic receptor.[3][4] Its activation leads to a cascade of intracellular events, beginning with ion influx and culminating in the modulation of various signaling pathways that influence neurotransmitter release, inflammation, and cell survival.[3][4]

Quantitative Data Summary

The following tables summarize the key in vitro binding and functional parameters of VQW-765 (racemate of this compound).

Table 1: In Vitro Binding Affinity of VQW-765

| Parameter | Value | Receptor | Radioligand | Source |

| pKD | 7.56 | Human α7-nAChR | [125I]-α-Bungarotoxin | [5][6] |

Table 2: In Vitro Functional Activity of VQW-765

| Parameter | Value | Assay | Cell Line | Source |

| pEC50 | 7.41 | Calcium Transients | GH3-hα7-22 cells | [5][6] |

| EC50 | 38.9 nM | Calcium Influx | GH3 cells expressing α7 nAChR | [7][8] |

Core Signaling Pathways

Activation of the α7-nAChR by this compound initiates a complex network of downstream signaling events. These can be broadly categorized into ionotropic and metabotropic pathways.

Ionotropic Signaling: Calcium Influx

The primary and most immediate consequence of this compound binding to the α7-nAChR is the opening of the ion channel, leading to a rapid influx of cations, most notably Ca2+. This has been experimentally confirmed for the racemate, AQW-051.[9] This initial calcium transient is a critical event that triggers a multitude of downstream cellular responses.

Figure 1: Ionotropic signaling cascade initiated by this compound.

Metabotropic Signaling: G-Protein Coupling and Intracellular Calcium Release

Beyond its ion channel function, the α7-nAChR can also act as a metabotropic receptor by coupling to heterotrimeric G-proteins, particularly Gαq and Gαi.[1][2][10] This interaction is mediated by the M3-M4 intracellular loop of the α7 subunit.[1] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of Ca2+ from intracellular stores, further amplifying the calcium signal initiated by the ionotropic pathway.

Figure 2: Metabotropic signaling via Gαq and intracellular calcium release.

Key Downstream Signaling Pathways

The elevation in intracellular calcium, along with direct protein-protein interactions, activates several key downstream signaling pathways that are implicated in the therapeutic effects of α7-nAChR agonists.

JAK2/STAT3 Pathway

The Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway is a critical signaling cascade involved in anti-inflammatory responses. Activation of α7-nAChR can lead to the phosphorylation and activation of JAK2, which in turn phosphorylates STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus to regulate the transcription of target genes.

Figure 3: The JAK2/STAT3 signaling pathway activated by α7-nAChR.

PI3K/Akt Pathway

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is a central regulator of cell survival, proliferation, and growth. α7-nAChR activation can stimulate the PI3K/Akt pathway, which has neuroprotective effects.

Figure 4: The PI3K/Akt signaling pathway linked to α7-nAChR.

ERK/MAPK Pathway

The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Activation of α7-nAChR can lead to the phosphorylation and activation of ERK1/2.

Figure 5: The ERK/MAPK signaling pathway associated with α7-nAChR.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream signaling of α7-nAChR agonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (KD) of a compound for the α7-nAChR.

Figure 6: Workflow for a radioligand binding assay.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing α7-nAChR in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled α7-nAChR antagonist (e.g., [125I]-α-Bungarotoxin) and a range of concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the mixture through a glass fiber filter, which traps the membranes with bound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

FLIPR-Based Calcium Assay

This high-throughput assay measures changes in intracellular calcium concentration upon receptor activation.

Figure 7: Workflow for a FLIPR-based calcium assay.

Protocol:

-

Cell Plating: Seed cells stably or transiently expressing the human α7-nAChR into a 96- or 384-well black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing an organic anion transporter inhibitor (to prevent dye leakage) and incubate at 37°C.

-

Compound Addition: Prepare a dilution series of this compound.

-

Fluorescence Measurement: Place the cell plate and the compound plate into a Fluorometric Imaging Plate Reader (FLIPR). The instrument will add the compound to the cells and simultaneously measure the change in fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the compound concentration to determine the EC50 value.

Western Blotting for Phosphorylated Proteins

This technique is used to detect and quantify the phosphorylation of specific proteins in a signaling pathway (e.g., p-ERK, p-Akt, p-STAT3).

Figure 8: General workflow for Western blotting.

Protocol:

-

Cell Treatment: Culture appropriate cells and treat them with this compound at various concentrations and for different time points.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody for the total (non-phosphorylated) form of the protein to serve as a loading control.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Conclusion

This compound is a selective partial agonist of the α7-nAChR that has been shown to stimulate calcium influx. Based on the known signaling mechanisms of its target receptor, this compound is likely to modulate a complex network of downstream signaling pathways, including those mediated by G-proteins, JAK2/STAT3, PI3K/Akt, and ERK/MAPK. Further research is required to provide direct experimental evidence for the effects of this compound on these specific pathways. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate downstream signaling of this promising therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. α7 nicotinic acetylcholine receptor interaction with G proteins in breast cancer cell proliferation, motility, and calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 4. docs.axolbio.com [docs.axolbio.com]

- 5. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. A G protein‐coupled α7 nicotinic receptor regulates signaling and TNF‐α release in microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A G protein-coupled α7 nicotinic receptor regulates signaling and TNF-α release in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of (S)-VQW-765: A Selective α7 Nicotinic Acetylcholine Receptor Agonist

(S)-VQW-765 , also known as AQW-051 , is a novel, orally active small molecule that acts as a selective partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and mechanism of action, supported by preclinical and clinical data. The information is intended for researchers, scientists, and drug development professionals.

Core Pharmacological Attributes

This compound exhibits high affinity and selectivity for the human α7-nAChR. Its pharmacological activity is characterized by its ability to stimulate calcium influx in cells expressing this receptor, a key event in the receptor's signaling cascade.

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding and functional activity parameters of this compound.

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (pKD) | 7.56 | Recombinantly expressed human α7-nAChR | [3][4] |

| Functional Activity (pEC50) | 7.41 | Calcium transients in GH3-ha7-22 cells expressing human α7-nAChR | [3][4] |

| EC50 | 38.9 nM | Calcium influx in GH3 cells expressing α7 nAChR | [5] |

Table 1: In Vitro Pharmacological Data for this compound

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the α7-nAChR, a ligand-gated ion channel predominantly expressed in the central nervous system, including in brain regions associated with cognition and anxiety.[6][7] The α7-nAChR is a homopentameric receptor, meaning it is composed of five identical α7 subunits.[7]

Upon agonist binding, the receptor channel opens, leading to a rapid influx of cations, primarily calcium (Ca²⁺).[8] This increase in intracellular calcium concentration triggers a cascade of downstream signaling events that are believed to underlie the therapeutic effects of this compound. Key downstream pathways include:

-

Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway: This pathway is crucial for cell survival and neuroprotection.[8]

-

Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) pathway: Activation of this pathway has been linked to anti-inflammatory and anti-apoptotic effects.[8]

-

Extracellular signal-regulated kinase (ERK) pathway: This pathway is involved in synaptic plasticity, learning, and memory.[8]

The activation of these pathways ultimately modulates neurotransmitter release and neuronal function, contributing to the anxiolytic and cognitive-enhancing properties observed with this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of research findings. The following sections outline the methodologies for key in vitro and in vivo assays.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of this compound for the α7-nAChR. While the specific protocol for this compound is not publicly available, a general protocol using a radiolabeled antagonist like [¹²⁵I]-α-bungarotoxin is described below.

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human α7-nAChR.

-

Incubation: A fixed concentration of the radioligand is incubated with varying concentrations of the unlabeled test compound (this compound) in the presence of the prepared membranes.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (KD) is then calculated using the Cheng-Prusoff equation.

Functional Assay: Intracellular Calcium Measurement (FLIPR Assay - General Protocol)

The functional activity of this compound as an α7-nAChR agonist is determined by measuring its ability to stimulate an increase in intracellular calcium concentration using a Fluorometric Imaging Plate Reader (FLIPR).

-

Cell Culture: Cells stably expressing the human α7-nAChR (e.g., GH3-ha7-22 cells) are seeded into microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which is proportional to the change in intracellular calcium concentration.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.

In Vivo Assessment: Trier Social Stress Test (TSST)

The anxiolytic effects of this compound have been evaluated in humans using the Trier Social Stress Test (TSST), a standardized protocol for inducing psychosocial stress.

-

Participant Recruitment: Individuals with a history of performance or social anxiety are recruited.

-

Drug Administration: Participants receive a single oral dose of this compound or a placebo in a double-blind, randomized manner.

-

Stress Induction: After a set period, participants undergo the TSST, which typically involves a mock job interview and a mental arithmetic task in front of an unresponsive panel.

-

Outcome Measures: Subjective units of distress (SUDS) ratings, heart rate, and plasma concentrations of this compound are measured.

-

Data Analysis: The effects of this compound on anxiety levels are compared to the placebo group.

Preclinical and Clinical Findings

Preclinical studies in rodents have demonstrated that this compound has cognitive-enhancing and anxiolytic-like effects.[3] In a social recognition test in rats, a single oral dose of this compound significantly increased the duration of social contacts, an effect comparable to the anxiolytic agent chlordiazepoxide.[9]

Clinical trials in humans have investigated the efficacy and safety of this compound for performance anxiety. In a randomized, double-blind, placebo-controlled trial, participants receiving this compound showed a trend towards improvement in anxiety intensity during the TSST. Notably, a significant anxiolytic effect was observed in female participants. The pharmacokinetic/pharmacodynamic analysis revealed an inverted U-shaped exposure-response relationship, which is a characteristic often seen with α7-nAChR agonists due to receptor desensitization at higher concentrations.[9]

Plasma Concentration Analysis

While the specific analytical method for the quantification of this compound in human plasma from clinical trials is not explicitly detailed in the available literature, such analyses are typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10][11][12][13] This technique offers high sensitivity and selectivity for the accurate measurement of drug concentrations in biological matrices.

Conclusion

This compound is a selective α7-nAChR partial agonist with a well-defined in vitro pharmacological profile. Its mechanism of action, involving the activation of α7-nAChRs and subsequent modulation of downstream signaling pathways, provides a strong rationale for its development as a therapeutic agent for anxiety and cognitive disorders. Preclinical and clinical studies have provided initial evidence of its anxiolytic effects. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. VQW 765 — TargetMol Chemicals [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AQW051 | AChR | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Activation of the α7 nicotinic ACh receptor induces anxiogenic effects in rats which is blocked by a 5-HT1a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α7 Nicotinic acetylcholine receptor: a key receptor in the cholinergic anti-inflammatory pathway exerting an antidepressant effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diva-portal.org [diva-portal.org]

- 12. m.youtube.com [m.youtube.com]

- 13. files.core.ac.uk [files.core.ac.uk]

(S)-VQW-765: A Comprehensive Technical Guide for Researchers

(S)-VQW-765 , also known as (S)-AQW-051, is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This document provides a detailed overview of its chemical structure, pharmacological properties, and the experimental methodologies used for its characterization, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a small molecule with a well-defined chemical structure, contributing to its selective interaction with the α7 nAChR.

| Property | Value | Source |

| IUPAC Name | (3R)-3-[[6-(4-methylphenyl)-3-pyridinyl]oxy]-1-azabicyclo[2.2.2]octane | [1] |

| CAS Number | 669770-29-0 | [1] |

| Molecular Formula | C19H22N2O | [2] |

| Molecular Weight | 294.39 g/mol | [2] |

| Synonyms | (S)-AQW-051, AQW-051 | [1][2] |

Pharmacological Properties

This compound acts as a partial agonist at the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes and inflammatory pathways.

| Parameter | Value | Method | Source |

| Binding Affinity (pKD) | 7.56 | Radioligand Binding Assay | [3] |

| Potency (pEC50) | 7.41 | Calcium Influx Assay | [3] |

| Mechanism of Action | α7 nAChR Partial Agonist | Functional Assays | [4] |

Preclinical Findings

In preclinical studies, this compound has demonstrated cognitive-enhancing and anxiolytic-like effects. Oral administration of 0.03 and 0.3 mg/kg of VQW-765 has been shown to improve learning and memory in mice.[3] At a dose of 1 mg/kg, it exhibited anxiolytic effects in rats by increasing social exploration time.[3]

Clinical Findings

A Phase II clinical trial investigated the efficacy of a single 10 mg oral dose of VQW-765 in subjects with performance anxiety.[5][6] The study utilized the Trier Social Stress Test (TSST) to induce anxiety.[5][6] While a trend towards improvement was observed in the overall population, a statistically significant reduction in anxiety was noted in female participants.[5][6] The study also suggested an inverted U-shaped dose-response curve, a characteristic often seen with α7 nAChR agonists.[5]

Signaling Pathways

Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events. The receptor's high permeability to calcium ions (Ca2+) is a key trigger for these downstream pathways.

Caption: Signaling pathway of this compound via α7 nAChR activation.

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assay (for pKD determination)

This assay quantifies the affinity of this compound for the α7 nAChR.

References

- 1. jneurosci.org [jneurosci.org]

- 2. Hippocampal α7 nicotinic ACh receptors contribute to modulation of depression‐like behaviour in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α7 nicotinic acetylcholine receptors and their role in cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. AQW051, a novel, potent and selective α7 nicotinic ACh receptor partial agonist: pharmacological characterization and phase I evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zora.uzh.ch [zora.uzh.ch]

(S)-VQW-765: A Novel α7 Nicotinic Acetylcholine Receptor Agonist for Cognitive Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(S)-VQW-765 (also known as AQW051) is a selective, orally active partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) that has demonstrated pro-cognitive and anxiolytic-like effects in preclinical models and has been investigated in clinical trials for performance anxiety.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to facilitate further research into its therapeutic potential for cognitive disorders.

Mechanism of Action

This compound acts as a selective partial agonist at the α7-nAChR, a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cerebral cortex.[2][4] The α7-nAChR is a homopentameric receptor with a high permeability to calcium (Ca²⁺).[4][5]

Activation of the α7-nAChR by an agonist like this compound leads to an influx of Ca²⁺, which triggers downstream intracellular signaling cascades.[4][6] These pathways are crucial for synaptic plasticity, learning, and memory.[6] Key signaling pathways implicated in the cognitive-enhancing effects of α7-nAChR activation include the mitogen-activated protein kinase (MAPK) and cAMP response element-binding protein (CREB) phosphorylation pathways.[4][6]

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Value | Species/System | Reference |

| Binding Affinity (pKD) | 7.56 | Recombinantly expressed human α7-nAChR | [2][7][8] |

| Functional Agonist Activity (pEC₅₀) | 7.41 | Calcium transients in GH3-ha7-22 cells expressing human α7-nAChR | [7][8] |

| Maximal Response (vs. Acetylcholine) | 75% | Recombinant human α7-nAChR expressed in Xenopus oocytes | [2] |

Table 2: Preclinical In Vivo Efficacy of this compound

| Animal Model | Test | Doses (oral) | Key Findings | Reference |

| Mice | Object Recognition Test (ORT) | 0.03 and 0.3 mg/kg | Increased learning and memory performance | [7][8] |

| Mice | Social Recognition Test | Broad dose range | Facilitated learning and memory performance | [2][9] |

| Aged Rats | Water Maze | Broad dose range | Facilitated learning and memory performance | [2][9] |

| Rats | Social Interaction Test | 1 mg/kg | Increased social exploration time (anxiolytic-like effect) | [7][8] |

Table 3: Clinical Trial Data for this compound (VP-VQW-765-2201)

| Parameter | Description | Value/Finding | Reference |

| Study Design | Randomized, double-blind, placebo-controlled | - | [1] |

| Population | 230 adults with a history of performance anxiety | - | [1] |

| Intervention | Single oral dose of 10 mg this compound or placebo | - | [10] |

| Primary Outcome Measure | Subjective Units of Distress Scale (SUDS) | Trend of improvement vs. placebo (p=0.1443). Significant improvement in females (p=0.034). | [1][3] |

| Exposure-Response Relationship | Inverted U-shaped | Subjects in the middle 50% of plasma concentration showed significant improvement (p=0.033), particularly females (p=0.005). | [1] |

| Safety | Well-tolerated | Adverse event profile comparable to placebo. No observed negative cognitive effects. | [11][12] |

Experimental Protocols

Preclinical Cognitive and Anxiety Models

3.1.1. Novel Object Recognition (NOR) Test

This test assesses recognition memory in rodents based on their innate preference to explore a novel object over a familiar one.[1][13]

-

Apparatus: An open-field arena.

-

Procedure:

-

Habituation: The animal is allowed to freely explore the empty arena.[13]

-

Familiarization/Training: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.[1][13]

-

Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel and familiar objects is recorded.[1][13]

-

-

Data Analysis: A discrimination index (DI) is calculated as the difference in exploration time between the novel and familiar objects, divided by the total exploration time for both objects. A higher DI indicates better recognition memory.[10]

3.1.2. Social Interaction Test

This test is used to evaluate anxiolytic-like behavior in rodents by measuring the amount of time they spend in social interaction.[7][14]

-

Apparatus: A dimly lit, unfamiliar open-field arena.

-

Procedure:

-

Two unfamiliar rats are placed in the arena together.

-

The duration of active social behaviors (e.g., sniffing, following, grooming) is recorded over a set period.[14]

-

-

Data Analysis: An increase in the total time spent in social interaction is indicative of an anxiolytic-like effect.[14]

Clinical Trial Protocol: Trier Social Stress Test (TSST)

The TSST is a standardized protocol to induce psychosocial stress in a laboratory setting.[15][16]

-

Objective: To assess the efficacy of this compound in reducing acute performance anxiety.

-

Procedure:

-

Resting Period: Participants rest for a period (e.g., 60 minutes) to stabilize physiological responses.[17][18]

-

Anticipatory Stress (Speech Preparation): Participants are given a short period (e.g., 10 minutes) to prepare a speech on a given topic (e.g., why they are the ideal candidate for a job).[11][16]

-

Performance Stress (Speech and Mental Arithmetic): Participants deliver the speech and then perform a challenging mental arithmetic task in front of an unresponsive panel of "judges" and are informed they are being video-recorded.[11][15]

-

Recovery Period: Physiological and psychological measures are monitored during recovery periods following the stressor.[11][16]

-

-

Outcome Measures:

Mandatory Visualizations

Signaling Pathways

Caption: Downstream signaling pathway of α7-nAChR activation by this compound.

Experimental Workflows

Caption: General workflow for preclinical cognitive testing.

Caption: Workflow of the Phase II clinical trial for performance anxiety.

Logical Relationships

Caption: Gantt chart illustrating the phases of a single-dose clinical trial.

References

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. AQW051, a novel, potent and selective α7 nicotinic ACh receptor partial agonist: pharmacological characterization and phase I evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of an alpha 7-nicotinic acetylcholine receptor agonist, VQW-765, in subjects with performance anxiety: randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]

- 5. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The use of social interaction as a method for detecting anxiolytic activity of chlordiazepoxide-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Video: The Trier Social Stress Test Protocol for Inducing Psychological Stress [jove.com]

- 12. researchgate.net [researchgate.net]

- 13. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Assessment of anxiolytics (4)--Social interaction test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. experts.nau.edu [experts.nau.edu]

- 16. The Trier Social Stress Test Protocol for Inducing Psychological Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inducing Psychosocial Stress in the Laboratory: A Study Protocol for the Trier Social Stress Test (TSST) [protocols.io]

- 18. protocols.io [protocols.io]

(S)-VQW-765: A Potential α7 Nicotinic Acetylcholine Receptor Agonist for Alzheimer's Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(S)-VQW-765, also known as AQW051, is a potent and selective partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). While currently under clinical investigation primarily for social anxiety disorder, its mechanism of action holds significant promise for the field of Alzheimer's disease (AD) research. The α7-nAChR is critically involved in cognitive processes, neuroinflammation, and the pathological cascades of amyloid-beta (Aβ) and tau, all of which are central to AD pathophysiology. Preclinical studies with this compound have demonstrated its ability to enhance learning and memory in rodent models, suggesting its potential as a cognitive enhancer. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, preclinical efficacy data, and the broader context of α7-nAChR agonism as a therapeutic strategy for Alzheimer's disease.

Introduction: The α7 Nicotinic Acetylcholine Receptor in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid plaques and neurofibrillary tangles. The cholinergic system, particularly the α7-nAChR, has emerged as a key therapeutic target in AD. These receptors are highly expressed in brain regions crucial for learning and memory, such as the hippocampus and cortex.

The rationale for targeting α7-nAChR in AD is multifaceted:

-

Cognitive Enhancement: Activation of α7-nAChRs can modulate neurotransmitter release and enhance synaptic plasticity, processes that are fundamental to learning and memory and are impaired in AD.

-

Neuroprotection: Stimulation of α7-nAChRs has been shown to exert neuroprotective effects, potentially shielding neurons from the toxicity induced by Aβ.

-

Anti-inflammatory Effects: The α7-nAChR plays a crucial role in the "cholinergic anti-inflammatory pathway," and its activation can suppress the production of pro-inflammatory cytokines in the brain, a key component of AD pathology.

-

Modulation of Aβ and Tau Pathology: The α7-nAChR can interact with Aβ, and its activation may influence the processing and clearance of this pathological peptide. There is also evidence to suggest a role in modulating tau phosphorylation.

Given this context, selective α7-nAChR agonists like this compound represent a promising therapeutic avenue for addressing the complex pathology of Alzheimer's disease.

Pharmacological Profile of this compound (AQW051)

This compound is a small molecule that acts as a partial agonist at the α7-nAChR, demonstrating high binding affinity and selectivity.

In Vitro Pharmacology

The in vitro characteristics of this compound highlight its potency and selectivity for the human α7-nAChR.

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (pKD) | 7.56 ± 0.04 | Human | [125I]-α-bungarotoxin radioligand binding | [1] |

| Functional Activity (pEC50) | 7.41 | Human | Calcium influx in GH3-ha7-22 cells | [2] |

| Functional Activity (pEC50) | 7.24 ± 0.1 | Rat | Calcium influx in cells expressing rat α7-nAChR | [1] |

| Efficacy (vs. Epibatidine) | 68% ± 4 | Rat | Calcium influx in cells expressing rat α7-nAChR | [1] |

| Functional Selectivity | >100-fold over other nAChR subtypes and 5-HT3 receptors | Human | Calcium influx assay | [1] |

Preclinical Pharmacokinetics (Mouse)

Pharmacokinetic studies in mice have shown that this compound is orally bioavailable and readily penetrates the central nervous system.[1]

| Parameter | Intravenous (10 µmol/kg) | Oral (30 µmol/kg) | Reference |

| Bioavailability | N/A | ~50% | [1] |

| Plasma Half-life (t1/2) | ~0.6 hours | ~1 hour | [1] |

| Brain/Plasma Ratio (30 min post-dose) | N/A | 20 | [1] |

| Brain/Plasma Ratio (4 hours post-dose) | N/A | 60 | [1] |

Preclinical Efficacy in Cognitive Models

This compound has demonstrated significant cognitive-enhancing effects in various rodent models, supporting its potential for treating cognitive deficits in conditions like Alzheimer's disease.[1]

Social Recognition Test (Mice)

This compound facilitated learning and memory in the social recognition test in mice.

| Dose (p.o.) | Outcome | p-value | Reference |

| 0.03 mg/kg | Significantly more time spent with novel partner at 24h | < 0.001 | [1] |

| 0.3 mg/kg | Significantly more time spent with novel partner at 24h | < 0.01 | [1] |

Morris Water Maze (Aged Rats)

In a spatial navigation memory task, this compound improved performance in aged rats.

| Dose (p.o.) | Outcome | p-value | Reference |

| 3 mg/kg | Decreased swimming distance to find the platform on Day 2, Trial 1 | 0.01 | [1] |

Experimental Protocols

Social Recognition Test in Mice

-

Animals: Adult female mice.

-

Procedure:

-

Baseline Trial: An adult female mouse is introduced to a juvenile partner for a set duration, and the time spent in social investigation is recorded.

-

Treatment: this compound (0.03 or 0.3 mg/kg, p.o.) or vehicle is administered 1 hour before the baseline trial.

-

Re-test Trial (24 hours later): The adult mouse is re-exposed to the familiar juvenile partner and a novel juvenile partner. The time spent investigating each partner is recorded.

-

-

Endpoint: A significant increase in the time spent scrutinizing the novel partner compared to the familiar one is indicative of improved memory.[1]

Morris Water Maze in Aged Rats

-

Animals: Aged (24 months old) male Lister-hooded rats.

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the pool.

-

Procedure:

-

Acclimation and Pre-training: Rats are habituated to the pool and trained to find a visible platform.

-

Treatment: this compound (3 mg/kg, p.o.) or vehicle is administered 1 hour before testing on days 1-4.

-

Acquisition Trials: Rats undergo multiple trials per day to learn the location of the hidden platform using the distal cues.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant is measured to assess spatial memory retention.

-

-

Endpoints: Key parameters measured include the latency and distance traveled to find the platform.[1]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of α7-nAChR Agonism in Alzheimer's Disease

Caption: Proposed mechanism of this compound in Alzheimer's disease.

Preclinical Cognitive Testing Workflow

Caption: Workflow for preclinical evaluation of this compound's cognitive effects.

Conclusion and Future Directions

This compound, a selective α7-nAChR partial agonist, has demonstrated a compelling preclinical profile that warrants its investigation in the context of Alzheimer's disease. Its ability to enhance cognitive function in rodent models, coupled with the known neuroprotective and anti-inflammatory roles of α7-nAChR activation, provides a strong rationale for further research.

Future studies should aim to:

-

Evaluate the efficacy of this compound in transgenic animal models of Alzheimer's disease to assess its impact on Aβ and tau pathology.

-

Investigate the long-term effects of this compound treatment on cognitive function and disease progression.

-

Explore the potential of this compound as both a symptomatic and a disease-modifying therapy for Alzheimer's disease.

The development of novel therapeutics targeting the multifaceted pathology of Alzheimer's disease is a critical unmet need. This compound represents a promising candidate that merits further exploration in this challenging therapeutic area.

References

(S)-VQW-765 role in schizophrenia research

An In-depth Technical Guide on the Role of (S)-VQW-765 in Schizophrenia Research

Introduction

This compound, also known as AQW051, is an orally active, selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] The α7 nAChR is a critical target in neuroscience research, particularly for schizophrenia, due to its high expression in brain regions integral to cognition, such as the hippocampus and prefrontal cortex.[2] Cognitive Impairment Associated with Schizophrenia (CIAS) is a core feature of the disorder and a major determinant of functional outcomes. Current antipsychotic medications offer limited efficacy for these cognitive deficits. The cholinergic system, and specifically the α7 nAChR, has been identified as a promising pathway for developing novel pro-cognitive therapies.[1] This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, preclinical efficacy, clinical trial outcomes, and the experimental methodologies used in its evaluation for schizophrenia research.

Mechanism of Action and Signaling Pathways

This compound acts as a partial agonist at the orthosteric binding site of the homopentameric α7 nAChR. As a ligand-gated ion channel, the primary and most rapid consequence of α7 nAChR activation is a conformational change that opens the channel, leading to a high influx of calcium ions (Ca²⁺). This influx triggers a cascade of downstream signaling events crucial for synaptic plasticity and cognitive function.

Key signaling pathways activated by α7 nAChR agonism include:

-

Calcium-Dependent Signaling : The initial Ca²⁺ influx directly modulates neuronal excitability and triggers the release of various neurotransmitters, including acetylcholine, dopamine (B1211576), and glutamate. This modulation is fundamental to enhancing synaptic transmission.

-

ERK/CREB Pathway : Activation of the α7 nAChR leads to the phosphorylation of the extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB).[3][4] This pathway is a cornerstone of long-term potentiation (LTP) and memory formation.

-

JAK2-STAT3 Pathway : The receptor can also engage in metabotropic signaling by activating the Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This cascade is primarily associated with neuroprotective and anti-inflammatory effects.[5][6]

Quantitative Data Presentation

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and representative data for other selective α7 nAChR agonists in schizophrenia-relevant models.

Table 1: In Vitro Receptor Binding and Potency of this compound (AQW051)

| Parameter | Receptor | Value | Reference |

|---|---|---|---|

| Binding Affinity (pKD) | Human α7 nAChR | 7.56 | [4] |

| Functional Potency (pEC₅₀) | Human α7 nAChR (Ca²⁺ influx) | 7.41 |[4] |

Table 2: Preclinical Efficacy of this compound (AQW051) in Cognitive Models

| Model | Species | Doses Administered | Key Finding | Reference |

|---|---|---|---|---|

| Novel Object Recognition | Mouse | 0.03, 0.3 mg/kg (oral) | Increased time spent exploring the novel object, indicating enhanced learning/memory. | [4] |

| Water Maze | Aged Rat | Not specified | Facilitated learning and memory performance. |[3][5] |

Table 3: Efficacy of Representative α7 nAChR Agonists in Schizophrenia Models

| Compound | Model | Species | Doses Administered | Key Finding | Reference |

|---|---|---|---|---|---|

| BMS-933043 | MK-801-induced Y-maze deficit | Mouse | 1-10 mg/kg (s.c.) | Reversed cognitive deficits. | [7] |

| BMS-933043 | Neonatal PCP-induced set-shifting deficit | Rat | 0.1-3 mg/kg (p.o.) | Reduced trials required to complete the task. | [7] |

| A-582941 | Ketamine-induced NORT deficit | Rat | Not specified | Reversed impairment in novel object recognition. |[6] |

Clinical Research in Schizophrenia

This compound (AQW051) has been evaluated in Phase II clinical trials for its effects on cognitive function in patients with chronic, stable schizophrenia.

-

Trial NCT01163227 : This study was designed to assess the cognitive effects of single and multiple doses of AQW051 in schizophrenia patients.[8]

-

Trial NCT00825539 : This trial used functional magnetic resonance imaging (fMRI) to evaluate the effects of AQW051 on brain activation during working memory and episodic memory tasks.

Summary of Clinical Findings: The results from these trials have been largely inconclusive or negative. While AQW051 was found to modify neuronal activity in the prefrontal cortex and hippocampus, it did not demonstrate a consistent or significant improvement in cognitive performance.[9][10][11] One study noted that high doses might even worsen working memory performance, particularly in patients who smoke.[9][10] These outcomes highlight the translational challenges in developing α7 nAChR agonists for CIAS, where promising preclinical data has not yet successfully translated into robust clinical efficacy.[9]

Experimental Protocols

Detailed methodologies for key preclinical assays used to evaluate compounds like this compound are provided below.

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents, leveraging their innate preference to explore novel objects over familiar ones. It is particularly relevant for modeling cognitive deficits in schizophrenia.

Protocol:

-

Habituation Phase: The animal (mouse or rat) is placed in an empty, open-field arena (e.g., a 50x50x50 cm box) for a period of 5-10 minutes to allow for acclimation to the new environment. This is typically done for 2-3 consecutive days.

-

Familiarization/Training Phase (T1): Two identical objects (A + A) are placed in opposite corners of the arena. The animal is placed in the center of the arena and allowed to freely explore the objects for a set duration (e.g., 3-5 minutes). The time spent actively exploring each object (sniffing or touching with the nose) is recorded.

-

Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific retention interval, which can range from 1 hour to 24 hours to test short-term or long-term memory, respectively.

-

Test/Choice Phase (T2): The animal is returned to the arena, where one of the original objects has been replaced with a novel object (A + B). The animal is allowed to explore for a set duration (e.g., 3-5 minutes), and the exploration time for both the familiar (A) and novel (B) object is recorded.

-

Data Analysis: The primary metric is the Discrimination Index (DI) , calculated as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A positive DI indicates that the animal remembers the familiar object and prefers the novel one.

Auditory Sensory Gating (P50)

Auditory sensory gating is a neurophysiological measure of pre-attentive filtering, a process often deficient in individuals with schizophrenia. This deficit is measured by recording the P50 event-related potential (ERP).

Protocol:

-

Stimulus Paradigm: The "paired-click" paradigm is used. Subjects are presented with pairs of identical auditory stimuli (S1 and S2), typically brief clicks or tone bursts, through headphones. The inter-stimulus interval between S1 and S2 is approximately 500 ms (B15284909), and the interval between pairs is 8-10 seconds.

-

EEG Recording: Electroencephalography (EEG) is used to record brain activity from scalp electrodes, with a primary focus on the Cz (vertex) location. Data is amplified, filtered (e.g., 0.5-100 Hz band-pass), and digitized.

-

Data Acquisition: Multiple trials (e.g., 60-120 pairs of clicks) are presented, and the corresponding EEG data is recorded and averaged to create an ERP waveform.

-

P50 Component Identification: The P50 wave is identified as the most positive peak occurring approximately 40-75 ms after the onset of each auditory stimulus (S1 and S2).

-

Data Analysis: The primary measure is the P50 gating ratio , calculated as: Gating Ratio = (Amplitude of P50 to S2 / Amplitude of P50 to S1) * 100% In healthy individuals, the P50 response to the second click (S2) is significantly suppressed, resulting in a low gating ratio (typically < 50%). In individuals with schizophrenia, this suppression is diminished, leading to a higher gating ratio.[8][12][13]

Conclusion

This compound is a well-characterized selective α7 nAChR partial agonist that has demonstrated pro-cognitive effects in preclinical animal models. Its mechanism of action, centered on enhancing cholinergic neurotransmission and activating key signaling pathways for synaptic plasticity, provides a strong rationale for its investigation in schizophrenia. However, the translation of these promising preclinical findings into clinical efficacy for CIAS has proven challenging, with Phase II trials not showing significant cognitive improvement in patients. This highlights the complexities of targeting the α7 nAChR and underscores the need for further research into optimal dosing strategies, patient stratification (e.g., by smoking status), and potentially the use of α7 positive allosteric modulators (PAMs) to achieve therapeutic benefits in schizophrenia.

References

- 1. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 2. AQW051, a novel, potent and selective nicotinic acetylcholine receptor α7 partial agonist: Pharmacological characterisation and Phase I evaluation in healthy subjects - OAK Open Access Archive [oak.novartis.com]

- 3. AQW051, a novel, potent and selective α7 nicotinic ACh receptor partial agonist: pharmacological characterization and phase I evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AQW051, a novel, potent and selective α7 nicotinic ACh receptor partial agonist: pharmacological characterization and phase I evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Positive allosteric modulators of alpha 7 nicotinic acetylcholine receptors reverse ketamine-induced schizophrenia-like deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Alpha7 Nicotinic Receptors as Therapeutic Targets in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Task-related fMRI responses to a nicotinic acetylcholine receptor partial agonist in schizophrenia: A randomized trial [escholarship.org]